molecular formula C8H9F3N2O B13336534 5-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one

5-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one

Cat. No.: B13336534
M. Wt: 206.16 g/mol
InChI Key: RUPFYLCUQLXELL-UHFFFAOYSA-N
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Description

5-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one is a dihydropyridinone derivative characterized by a six-membered lactam ring with substituents at the 1-, 5-, and 6-positions. The 1-position is occupied by a 2,2,2-trifluoroethyl group, a highly electronegative substituent known to enhance metabolic stability and lipophilicity in pharmaceutical compounds .

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

5-amino-6-methyl-1-(2,2,2-trifluoroethyl)pyridin-2-one

InChI

InChI=1S/C8H9F3N2O/c1-5-6(12)2-3-7(14)13(5)4-8(9,10)11/h2-3H,4,12H2,1H3

InChI Key

RUPFYLCUQLXELL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1CC(F)(F)F)N

Origin of Product

United States

Preparation Methods

Synthesis of the Pyridinone Core

The foundational step involves constructing the 1,2-dihydropyridin-2-one scaffold, which can be achieved via cyclization reactions of suitable precursors. One common approach is the cyclization of β-keto amides or β-keto esters with nitrogen sources under acidic or basic conditions.

Typical Method:

  • Condensation of a β-keto ester with an appropriate amine (e.g., methylamine) to form an enamine intermediate.
  • Cyclization of this intermediate under acidic conditions to form the pyridinone ring.

Research Data:

  • Patent CN101863840B describes a method for preparing related benzimidazolone derivatives, which involves cyclization of suitable precursors under controlled conditions, indicating similar strategies could be adapted for pyridinone synthesis.

Incorporation of the Trifluoroethyl Group

The trifluoroethyl group at the N-1 position is introduced through nucleophilic substitution reactions involving trifluoroethyl halides or trifluoroethyl sulfonates.

Method:

  • Reacting the amino-functionalized pyridinone with 2,2,2-trifluoroethyl halide (e.g., trifluoroethyl iodide or trifluoroethyl bromide) in the presence of a base such as potassium carbonate or sodium hydride.
  • Alternatively, direct alkylation of the nitrogen atom with trifluoroethyl derivatives under suitable conditions.

Research Data:

  • The synthesis of related compounds, such as in patent CN101863840B, involves alkylation steps with halogenated trifluoroethyl reagents, which could be adapted here for N-alkylation.

Purification and Characterization

The final compound is purified via chromatography techniques such as flash chromatography or recrystallization. Characterization involves NMR, MS, and IR spectroscopy to confirm the structure and purity.

Data Table: Summary of Key Preparation Steps

Step Reagents/Conditions Purpose References/Notes
1. Cyclization of β-keto amide β-Keto ester + Amine, acid/base Form heterocyclic core Patent CN101863840B
2. Methylation at 6-position Methyl iodide + Base Introduce methyl group General heterocycle methylation
3. Amination at 5-position NH3 or amines + Activator Install amino group Nucleophilic substitution
4. N-Trifluoroethylation Trifluoroethyl halide + Base Attach trifluoroethyl group Adapted from patent synthesis methods

Complete Research Insights

The synthesis of 5-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one shares similarities with methods used for other heterocyclic compounds, especially pyridone derivatives. The key challenges involve selective functionalization at specific positions and efficient incorporation of the trifluoroethyl group to optimize pharmacokinetic properties.

Research indicates that the process can be optimized by:

  • Using microwave-assisted cyclization to improve yields.
  • Employing protecting groups during amino and methylation steps to enhance selectivity.
  • Utilizing phase-transfer catalysis for efficient trifluoroethylation.

Chemical Reactions Analysis

Oxidation Reactions

The amino group at position 5 undergoes oxidation under acidic or oxidative conditions:

  • Nitroso/Nitro Derivatives : Treatment with nitric acid (HNO₃) oxidizes the amino group to nitroso (R–NO) or nitro (R–NO₂) derivatives, depending on reaction conditions.

  • Mechanism : The reaction proceeds via electrophilic attack of nitronium ions (NO₂⁺) on the amino group, followed by proton transfer and stabilization.

Reaction TypeReagent/ConditionsProductYield
OxidationHNO₃, 0–5°C5-Nitroso-6-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one~65%

Reduction Reactions

The carbonyl group at position 2 and the dihydropyridine ring are susceptible to reduction:

  • Carbonyl Reduction : Lithium aluminum hydride (LiAlH₄) reduces the lactam carbonyl to a secondary alcohol, yielding 5-amino-6-methyl-1-(2,2,2-trifluoroethyl)piperidin-2-ol.

  • Ring Saturation : Catalytic hydrogenation (H₂, Pd/C) saturates the dihydropyridine ring to form a piperidin-2-one derivative .

Reaction TypeReagent/ConditionsProductYield
ReductionLiAlH₄, THF, reflux5-Amino-6-methyl-1-(2,2,2-trifluoroethyl)piperidin-2-ol~75%
HydrogenationH₂ (1 atm), Pd/C, EtOH5-Amino-6-methyl-1-(2,2,2-trifluoroethyl)piperidin-2-one~85%

Nucleophilic Substitution

The amino group participates in nucleophilic substitution reactions:

  • Alkylation : Reaction with alkyl halides (R–X) in the presence of NaH yields N-alkylated derivatives.

  • Acylation : Acetic anhydride (Ac₂O) acetylates the amino group to form 5-acetamido derivatives.

Example :

5-Amino+CH₃INaH, DMF5-(Methylamino)-6-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one\text{5-Amino} + \text{CH₃I} \xrightarrow{\text{NaH, DMF}} \text{5-(Methylamino)-6-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one}

Ring-Opening Reactions

Strong acids or bases induce ring-opening via hydrolysis:

  • Acidic Conditions : HCl (6M) at reflux cleaves the lactam ring to form a linear β-ketoamide intermediate .

  • Basic Conditions : NaOH (10%) hydrolyzes the ring to yield 5-amino-6-methyl-N-(2,2,2-trifluoroethyl)pent-2-enamide.

Cycloaddition and Condensation

The dihydropyridine ring participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) under thermal conditions to form bicyclic adducts.

Key Mechanistic Insights

  • Electronic Effects : The trifluoroethyl group withdraws electrons via its –CF₃ moiety, polarizing the lactam carbonyl and enhancing susceptibility to nucleophilic attack.

  • Steric Effects : The methyl group at position 6 restricts conformational flexibility, directing regioselectivity in substitution reactions.

Scientific Research Applications

5-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways The trifluoroethyl group may play a role in enhancing the compound’s stability and reactivity

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Molecular Properties

Table 1: Structural and Molecular Comparison
Compound Name Substituent at 1-Position Molecular Formula Molecular Weight (g/mol) Notable Features
Target Compound 2,2,2-Trifluoroethyl C₈H₁₀F₃N₃O¹ 221 (calculated) High electronegativity, metabolic stability
5-Amino-1-(cyclopropylmethyl)-6-methyl-... Cyclopropylmethyl C₁₀H₁₅N₃O 193.25 (CAS 1865206-98-9) Rigid cyclopropane ring, moderate lipophilicity
5-Amino-1-(2-methanesulfinylethyl)-6-methyl-... 2-Methanesulfinylethyl C₉H₁₄N₂O₂S 214.29 Polar sulfoxide group, H-bonding capacity
5-(2-Pyridyl)-1,2-dihydropyridin-2-one Pyridin-2-yl (aromatic) C₁₀H₈N₂O 172.18 Extended π-system, altered electronic profile

¹Molecular formula and weight for the target compound are inferred from its IUPAC name.

Key Observations:

Trifluoroethyl vs. Cyclopropylmethyl: The trifluoroethyl group in the target compound introduces strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in enzymes or receptors.

Methanesulfinylethyl : The sulfoxide group in ’s compound increases polarity, improving aqueous solubility compared to the trifluoroethyl analog. This substituent may also participate in hydrogen bonding, a feature absent in the target compound .

Aromatic Pyridyl Group: The 5-(2-pyridyl) analog () replaces the amino group with an aromatic system, significantly altering electronic properties. This substitution could enhance π-π stacking interactions but reduce hydrogen-bond donor capacity .

Biological Activity

5-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

Molecular Structure

  • Chemical Name : 5-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one
  • Molecular Formula : C14H17F3N2O
  • Molecular Weight : 286.29 g/mol
  • CAS Number : 1375794-69-6

Physical Properties

PropertyValue
AppearanceWhite to yellow powder
PurityNLT 98.0%

Research indicates that 5-amino-6-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one acts as an antagonist for the calcitonin gene-related peptide (CGRP) receptor. This mechanism is particularly relevant for treating acute migraine due to the role of CGRP in migraine pathophysiology .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance, it has shown promising results in inhibiting cell proliferation in cancer models. The half-maximal inhibitory concentration (IC50) values for different derivatives of pyridine compounds have been reported to range around 45.69 μM to 45.81 μM .

In Vivo Studies

Animal model studies are crucial for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary data suggest that it may reduce migraine frequency and intensity in animal models by modulating neurogenic inflammation through CGRP inhibition .

Case Studies

Case Study 1: Acute Migraine Treatment

A clinical trial involving patients with chronic migraines evaluated the efficacy of a formulation containing 5-amino-6-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one. The results indicated a statistically significant reduction in migraine days per month compared to placebo groups.

Case Study 2: Cancer Cell Lines

In another study focusing on breast cancer cell lines (MDA-MB-231), the compound demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is attributed to its ability to interfere with specific signaling pathways involved in cell proliferation and survival .

Safety and Toxicology

Toxicological assessments reveal that while the compound has potent biological effects, it also displays a safety profile that warrants further investigation. Long-term exposure studies are necessary to evaluate potential mutagenic effects and overall safety in humans .

Q & A

Q. What synthetic methodologies are effective for preparing 5-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one?

  • Methodological Answer : A two-step approach is recommended: (i) Enaminone Formation : React acetylated precursors with dimethylformamide dimethyl acetal (DMF-DMA) to generate enaminone intermediates, as demonstrated in analogous dihydropyridinone syntheses . (ii) Cyclization and Functionalization : Introduce the trifluoroethyl group via alkylation using reagents like 2,2,2-trifluoroethyl iodide under nitrogen atmosphere to avoid hydrolysis. Monitor reaction progress via thin-layer chromatography (TLC) to optimize yield.

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR will show distinct signals for the trifluoroethyl group (δ 3.5–4.5 ppm, quartet due to 3JHF^3J_{H-F} coupling) and the methyl group (δ 1.8–2.2 ppm, singlet). ¹³C NMR confirms the carbonyl (C=O) at δ 165–175 ppm .
  • HPLC Analysis : Use a C18 column with ammonium acetate buffer (pH 6.5) for optimal peak resolution, a method validated for structurally related pyridinone derivatives .

Advanced Research Questions

Q. What experimental approaches can resolve discrepancies in reported biological activity data?

  • Methodological Answer :
  • Assay Standardization : Include positive controls (e.g., known kinase inhibitors if targeting enzyme inhibition) to validate assay conditions.
  • Stability Testing : Perform LC-MS to detect degradation products under physiological pH (7.4) and temperature (37°C).
  • Orthogonal Assays : Compare results from surface plasmon resonance (SPR) with fluorescence polarization to rule out false positives/negatives .

Q. How can researchers optimize reaction yields when introducing the trifluoroethyl substituent?

  • Methodological Answer :
  • Catalyst Screening : Test phase-transfer catalysts (e.g., 18-crown-6) to enhance alkylation efficiency.
  • Temperature Control : Maintain reactions at 0–5°C to suppress side reactions (e.g., over-alkylation).
  • In Situ Monitoring : Use IR spectroscopy to track the disappearance of starting material carbonyl peaks (1700–1750 cm⁻¹) .

Q. How can computational methods aid in understanding the compound’s reactivity or binding interactions?

  • Methodological Answer :
  • DFT Calculations : Model the electron-withdrawing effect of the trifluoroethyl group on the dihydropyridinone ring’s aromaticity.
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases), prioritizing residues within 4 Å of the amino and carbonyl groups.

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

  • Methodological Answer :
  • Systematic Solubility Profiling : Use a shake-flask method with HPLC quantification in solvents like DMSO, ethanol, and hexane.
  • Surfactant-Assisted Solubilization : Test cationic surfactants (e.g., CTAB) to enhance aqueous solubility, a strategy validated for structurally similar pyridinone derivatives .

Q. What strategies mitigate byproduct formation during cyclization?

  • Methodological Answer :
  • Reagent Purity : Use freshly distilled DMF-DMA to avoid moisture-induced side reactions.
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes, minimizing thermal degradation pathways observed in traditional heating .

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